molecular formula C8H13NO2 B1315539 Ethyl 3-azabicyclo[3.1.0]hexane-2-carboxylate CAS No. 75715-99-0

Ethyl 3-azabicyclo[3.1.0]hexane-2-carboxylate

Cat. No.: B1315539
CAS No.: 75715-99-0
M. Wt: 155.19 g/mol
InChI Key: QJFZMDWMBRUEMA-UHFFFAOYSA-N
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Description

Ethyl 3-azabicyclo[3.1.0]hexane-2-carboxylate is a bicyclic compound featuring a nitrogen atom within its structure.

Preparation Methods

The synthesis of ethyl 3-azabicyclo[3.1.0]hexane-2-carboxylate typically involves cyclopropanation reactions. One common method is the rhodium-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate. This reaction can be conducted under low catalyst loadings, resulting in high diastereoselectivity without the need for chromatographic purification . Another approach involves the intramolecular cyclopropanation of alpha-diazoacetates using ruthenium (II) catalysis .

Chemical Reactions Analysis

Ethyl 3-azabicyclo[3.1.0]hexane-2-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action for ethyl 3-azabicyclo[3.1.0]hexane-2-carboxylate largely depends on its application. In medicinal chemistry, it often acts as an intermediate or a scaffold that interacts with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for precise spatial orientation of functional groups, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Ethyl 3-azabicyclo[3.1.0]hexane-2-carboxylate can be compared to other azabicyclohexane derivatives, such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the versatility and uniqueness of this compound in various applications.

Properties

IUPAC Name

ethyl 3-azabicyclo[3.1.0]hexane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-2-11-8(10)7-6-3-5(6)4-9-7/h5-7,9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJFZMDWMBRUEMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CC2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40522352
Record name Ethyl 3-azabicyclo[3.1.0]hexane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40522352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75715-99-0
Record name 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75715-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-azabicyclo[3.1.0]hexane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40522352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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